molecular formula C50H74O14 B14123226 (2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one

(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one

Cat. No.: B14123226
M. Wt: 899.1 g/mol
InChI Key: VZOJDURAMSCPBY-BFQDVGKYSA-N
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Description

The compound (2R,3S,4’S,6S,8’R,10’E,12’S,13’S,14’E,16’E,20’R,21’R,22’S,24’R)-2-cyclohexyl-21’,24’-dihydroxy-12’-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro[2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2’-one is a complex organic molecule with a highly intricate structure. This compound features multiple chiral centers and a spirocyclic framework, making it a subject of interest in the fields of organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of its spirocyclic core and the introduction of various functional groups. The synthetic route typically starts with simpler precursors, which undergo a series of reactions such as cyclization, hydroxylation, and methoxylation. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as chromatography and crystallization would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium azide)

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model for studying complex molecular architectures and stereochemistry. Its multiple chiral centers make it an excellent subject for research in asymmetric synthesis and chiral resolution.

Biology

In biology, the compound’s structural complexity allows it to interact with various biological macromolecules, making it a potential candidate for drug development. Its ability to form hydrogen bonds and hydrophobic interactions can be exploited to design molecules with specific biological activities.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new drugs for treating diseases.

Industry

In industry, this compound could be used as a precursor for the synthesis of more complex molecules. Its functional groups can be modified to produce derivatives with desired properties, making it valuable in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4’S,6S,8’R,10’E,12’S,13’S,14’E,16’E,20’R,21’R,22’S,24’R)-2-cyclohexyl-21’,24’-dihydroxy-12’-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro[2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2’-one
  • (2R,3S,4’S,6S,8’R,10’E,12’S,13’S,14’E,16’E,20’R,21’R,22’S,24’R)-2-cyclohexyl-21’,24’-dihydroxy-12’-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro[2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2’-one

Uniqueness

This compound’s uniqueness lies in its highly intricate structure, which includes multiple chiral centers and a spirocyclic framework. This complexity makes it a valuable subject for research in various scientific fields, as it offers opportunities to explore new synthetic methods, reaction mechanisms, and biological activities.

Properties

Molecular Formula

C50H74O14

Molecular Weight

899.1 g/mol

IUPAC Name

(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29-33,35-36,38-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,30-,31-,32-,35+,36-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1

InChI Key

VZOJDURAMSCPBY-BFQDVGKYSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2(C(=C[C@@H]([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(=CC(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

Origin of Product

United States

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